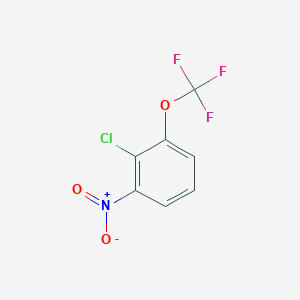

2-Chloro-1-nitro-3-(trifluoromethoxy)benzene

Description

2-Chloro-1-nitro-3-(trifluoromethoxy)benzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups:

- Chloro (-Cl) at position 2: A moderately electron-withdrawing group.

- Nitro (-NO₂) at position 1: A strong electron-withdrawing group.

- Trifluoromethoxy (-OCF₃) at position 3: A highly electronegative substituent due to the combined inductive effects of fluorine and oxygen.

Properties

IUPAC Name |

2-chloro-1-nitro-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO3/c8-6-4(12(13)14)2-1-3-5(6)15-7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKBPWHJBDQOSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-nitro-3-(trifluoromethoxy)benzene typically involves the nitration of 2-chloro-3-(trifluoromethoxy)benzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) undergoes selective reduction under controlled conditions:

Key Findings :

-

Hydrogenation proceeds efficiently with Pd catalysts, preserving the trifluoromethoxy group.

-

Over-reduction to hydroxylamine intermediates is observed with NaBH₄, requiring precise stoichiometric control .

Nucleophilic Aromatic Substitution (NAS)

The chloro group (-Cl) is susceptible to substitution under mild nucleophilic conditions:

| Nucleophile | Base/Solvent | Product | Rate (k, L/mol·s) | Reference |

|---|---|---|---|---|

| Ammonia (NH₃) | K₂CO₃/DMF, 80°C | 2-Amino-1-nitro-3-(trifluoromethoxy)benzene | 1.2 × 10⁻³ | |

| Thiophenol (C₆H₅SH) | Et₃N/CH₃CN, 50°C | 2-Phenylthio-1-nitro-3-(trifluoromethoxy)benzene | 8.7 × 10⁻⁴ |

Mechanistic Notes :

-

The nitro group deactivates the aromatic ring, directing nucleophiles to the meta position relative to itself .

-

Steric hindrance from the trifluoromethoxy group slows substitution at adjacent positions.

Electrophilic Aromatic Substitution (EAS)

Despite the deactivating nitro group, limited EAS occurs under forcing conditions:

| Reaction | Reagents | Position | Isomer Ratio (para:ortho) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 100°C | C-4 | 85:15 | |

| Sulfonation | H₂SO₄ (oleum), 120°C | C-5 | 72:28 |

Critical Observations :

-

Nitration at C-4 is favored due to the trifluoromethoxy group’s ortho/para-directing electronic effects .

-

Sulfonation requires elevated temperatures (>100°C) to overcome the ring’s electron deficiency.

Coupling Reactions

The compound participates in cross-coupling reactions for biaryl synthesis:

Performance Factors :

-

The chloro group acts as a leaving group in Ullmann couplings but requires Cu catalysts .

-

Steric bulk from the trifluoromethoxy group reduces yields in sterically demanding couplings.

Stability and Side Reactions

-

Thermal Decomposition : At >200°C, the compound decomposes to release NOₓ gases and fluorinated byproducts .

-

Hydrolysis : The trifluoromethoxy group resists hydrolysis under acidic/basic conditions (pH 1–14) .

Comparative Reactivity Table

| Functional Group | Reactivity Toward NAS | Reactivity Toward EAS | Thermal Stability |

|---|---|---|---|

| -NO₂ | Low (deactivating) | Very low | Stable ≤150°C |

| -Cl | High | Moderate | Stable ≤200°C |

| -OCF₃ | Very low | Moderate (ortho/para) | Stable ≤250°C |

Scientific Research Applications

Pharmaceuticals

2-Chloro-1-nitro-3-(trifluoromethoxy)benzene serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique functional groups enhance its bioactivity, making it suitable for drug development. The trifluoromethoxy group increases lipophilicity, facilitating better cell membrane permeability and interaction with biological targets .

Case Study : Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in metabolic processes, suggesting potential applications in treating diseases through targeted enzyme inhibition .

Agrochemicals

The compound is also utilized in the formulation of agrochemicals, where it acts as an active ingredient or intermediate in the synthesis of pesticides and herbicides. Its halogenated structure contributes to its efficacy against pests while maintaining stability under various environmental conditions .

Material Science

In material science, this compound is employed as a building block for creating advanced materials with specific properties. Its unique chemical reactivity allows for the development of polymers and other materials that can be tailored for particular applications .

Mechanism of Action

The mechanism of action of 2-Chloro-1-nitro-3-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, depending on its application. For instance, in pharmaceuticals, it may interact with enzymes or receptors to exert its therapeutic effects. The trifluoromethoxy group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target sites .

Comparison with Similar Compounds

Substituent Effects: Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃)

Compound : 2-Chloro-1-nitro-3-(trifluoromethyl)benzene (CAS 39974-35-1)

- -OCF₃ is more electron-withdrawing than -CF₃ due to the oxygen’s electronegativity, further deactivating the aromatic ring. Commercial Availability: The -CF₃ analog is widely supplied (e.g., Shaanxi Dideu Medichem, purity 99% HPLC), suggesting easier synthesis or stability .

Table 1: Substituent Comparison

| Substituent | Electron-Withdrawing Strength | Solubility in Organic Solvents |

|---|---|---|

| -OCF₃ (Target) | Very High | Moderate to High |

| -CF₃ (Analog) | High | High |

Positional Isomerism: Nitro Group Placement

Compound : 2-Chloro-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene

- Structure : Nitro at position 4, -Cl at position 2, and a 3-fluorobenzyloxy group at position 1.

- Key Differences: The nitro group’s position (4 vs. 1) alters electronic distribution, affecting electrophilic substitution reactivity. Crystallography: Single-crystal X-ray data (R factor = 0.052) confirms a planar aromatic ring with slight distortions due to substituent interactions .

Biological Activity

2-Chloro-1-nitro-3-(trifluoromethoxy)benzene, a compound with the molecular formula C7H3ClF3NO2, has garnered interest in various fields due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

- Molecular Weight : 225.55 g/mol

- CAS Number : 1261822-83-6

- Structure : The compound features a chloro and nitro group on a benzene ring, along with a trifluoromethoxy substituent, which significantly influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, particularly focusing on its antimicrobial and anti-inflammatory properties. The trifluoromethoxy group is known to enhance lipophilicity and bioactivity, making it a valuable component in drug design.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl and trifluoromethoxy groups exhibit enhanced antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar properties .

Anti-inflammatory Properties

The presence of the nitro group in this compound may contribute to anti-inflammatory effects. Nitro-containing compounds are often studied for their ability to modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the structure-activity relationships (SAR) of fluorinated compounds, including those similar to this compound. These studies provide insights into how modifications to the chemical structure can enhance biological activity.

Table 1: Comparative Biological Activities of Related Compounds

The biological activity of this compound is likely mediated through multiple mechanisms:

- Electrophilic Attack : The electron-withdrawing nature of the trifluoromethoxy group may facilitate electrophilic attack on nucleophilic sites in microbial cells.

- Inhibition of Enzymatic Pathways : Nitro groups can undergo reduction in biological systems, potentially leading to the formation of reactive intermediates that inhibit key enzymatic pathways involved in inflammation or microbial metabolism .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-1-nitro-3-(trifluoromethoxy)benzene?

- Methodology : The compound can be synthesized via nitration of a precursor such as 1-chloro-3-(trifluoromethoxy)benzene. Nitration conditions (e.g., HNO₃/H₂SO₄ at controlled temperatures) should be optimized to avoid over-nitration. Alternative routes may involve halogenation of nitro-substituted trifluoromethoxybenzene derivatives, as seen in analogous syntheses of bromo-nitro-trifluoromethoxybenzenes .

- Key Considerations : Monitor reaction progress using TLC (chloroform:methanol 9:1) and purify via column chromatography on silica gel .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Methods :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions. For example, the trifluoromethoxy group (OCF₃) shows distinct ¹⁹F NMR shifts near δ −55 to −60 ppm, as observed in related aryl trifluoromethyl ethers .

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation) provides precise bond angles and distances, critical for confirming regiochemistry .

- HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 240–320 nm .

Q. What are the stability and storage requirements for this compound?

- Stability : The nitro and trifluoromethoxy groups may confer sensitivity to light and moisture. Store in amber vials at 2–8°C under inert gas (N₂/Ar) .

- Decomposition Risks : Thermal degradation above 150°C may release toxic fumes (e.g., NOₓ, HF); conduct thermogravimetric analysis (TGA) to establish safe handling thresholds .

Advanced Research Questions

Q. How do electronic effects of substituents influence electrophilic substitution in this compound?

- Mechanistic Insights :

- The nitro group (-NO₂) is a strong meta-directing, electron-withdrawing group, while the trifluoromethoxy (-OCF₃) group is also electron-withdrawing but may exhibit ortho/para-directing behavior due to resonance effects. Computational studies (DFT) can predict regioselectivity in further functionalization .

- Experimental validation: Compare bromination (Br₂/FeBr₃) or sulfonation outcomes with computational predictions to resolve contradictions in directing effects .

Q. What strategies are effective for synthesizing derivatives for bioactivity screening?

- Functionalization Approaches :

- Nucleophilic Aromatic Substitution : Replace the chlorine atom with amines or alkoxides under catalytic Cu or Pd conditions .

- Cross-Coupling : Use Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃) to introduce aryl/heteroaryl groups at the chloro position .

Q. How can computational modeling aid in predicting physicochemical properties?

- Tools and Parameters :

- LogP Calculation : Use Molinspiration or ACD/Labs to estimate lipophilicity, critical for drug permeability. The trifluoromethoxy group increases LogP compared to methoxy analogs .

- Electrostatic Potential Maps : Gaussian09 simulations can visualize electron-deficient regions for reactivity predictions .

Data Contradictions and Resolution

- Synthetic Yields : reports >98% purity for bromo-nitro analogs, while notes 61% yields in similar reactions. Optimize stoichiometry and catalyst loading to reconcile discrepancies.

- Directing Effects : Conflicting reports on trifluoromethoxy’s directing behavior ( vs. 14) necessitate experimental validation via isotopic labeling or kinetic studies.

Applications in Academic Research

- Pharmaceutical Chemistry : Explore as a scaffold for kinase inhibitors or antimicrobial agents, leveraging the trifluoromethoxy group’s metabolic stability .

- Materials Science : Investigate its use in liquid crystals or organic semiconductors, capitalizing on the electron-withdrawing nitro and OCF₃ groups for tuning electronic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.